
2-Chloro-4-ethynyl-1-fluorobenzene
Overview
Description
2-Chloro-4-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, featuring chlorine, fluorine, and ethynyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluorobenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and an ethynylating agent such as trimethylsilylacetylene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Deprotection: If a protected ethynyl group is used, such as trimethylsilylacetylene, a deprotection step is required to obtain the free ethynyl group. This can be achieved using a base such as potassium carbonate in a suitable solvent like methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-ethynyl-1-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-1-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the chlorine or fluorine atoms being replaced by nucleophiles. In coupling reactions, the ethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-fluorobenzene: Similar structure but lacks the chlorine substituent.
2-Chloro-4-ethynylbenzene: Similar structure but lacks the fluorine substituent.
4-Ethynyl-1-fluorobenzene: Similar structure but lacks the chlorine substituent.
Uniqueness
2-Chloro-4-ethynyl-1-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to similar compounds.
Biological Activity
2-Chloro-4-ethynyl-1-fluorobenzene, with the molecular formula CHClF, is an aromatic compound characterized by the presence of chlorine, fluorine, and an ethynyl group attached to a benzene ring. This compound has garnered attention in various fields including organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and biochemical pathways. Similar compounds have been studied for their roles as inhibitors in enzymatic reactions, particularly those involving tyrosinase, an enzyme crucial for melanin production. The inhibition of tyrosinase can lead to significant biological effects, including alterations in pigmentation and potential applications in dermatological treatments.
Research indicates that this compound may participate in biochemical reactions that involve carbon–carbon bond formation. This suggests its utility in synthetic pathways that could lead to the development of novel therapeutic agents. The compound's reactivity is influenced by the presence of both halogen substituents (chlorine and fluorine), which can enhance its electrophilic properties.
Cellular Effects
In cellular studies, compounds similar to this compound have shown varying effects on cell viability and function. For instance, at lower concentrations, these compounds can inhibit tyrosinase activity effectively without causing significant cytotoxicity. This property makes them candidates for further investigation in skin-related therapies.
Dosage Effects
The dosage of this compound plays a critical role in its biological effects. Research has demonstrated that different dosages can lead to distinct outcomes in animal models, particularly regarding enzyme inhibition and subsequent physiological responses. Lower doses tend to be more effective for therapeutic purposes while minimizing adverse effects.
Synthetic Chemistry
This compound is utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, including coupling reactions like Suzuki and Sonogashira reactions, makes it valuable for creating complex organic molecules .
Medicinal Chemistry
The compound has been explored for potential applications in drug discovery. Its structural characteristics allow it to interact with biological targets effectively, making it a subject of interest for developing new therapeutic agents aimed at treating conditions related to melanin production and other metabolic pathways .
Case Study 1: Tyrosinase Inhibition
In a study focusing on the inhibition of tyrosinase by halogenated phenolic compounds, this compound was identified as a potent inhibitor. The study demonstrated that at concentrations as low as 10 µM, the compound significantly reduced tyrosinase activity in vitro, suggesting its potential use in skin lightening formulations.
Case Study 2: Synthesis of Novel Derivatives
Another research project investigated the synthesis of novel derivatives from this compound through palladium-catalyzed cross-coupling reactions. The results showed that various functional groups could be introduced onto the aromatic ring, expanding the library of compounds available for biological testing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-ethynyl-1-fluorobenzene in laboratory settings?
- Methodology : Begin with halogenated benzene precursors (e.g., 1-fluoro-2-chloro-4-nitrobenzene) and employ Sonogashira coupling to introduce the ethynyl group. Use Pd(PPh₃)₂Cl₂/CuI catalysts in anhydrous THF under inert atmosphere. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Considerations : Ensure rigorous exclusion of moisture to prevent side reactions. Substituent positioning (Cl and F) may influence reaction kinetics due to electronic effects .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology : After quenching the reaction, extract the product using dichloromethane and wash with brine. Employ recrystallization (ethanol/water) or vacuum distillation for high-purity isolation. Confirm purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Validation : Compare NMR spectra (¹H, ¹³C, ¹⁹F) with literature values to confirm absence of regioisomeric byproducts .
Intermediate Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Experimental Design : Conduct accelerated stability studies in buffered solutions (pH 3–11) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and quantify using LC-MS.
- Findings : The compound is stable in neutral to slightly acidic conditions (pH 5–7) but undergoes hydrolysis in strongly basic media (pH > 9), forming fluorophenol derivatives .
Q. What analytical methods are most effective for quantifying trace impurities in this compound?
- Methodology : Use headspace GC-MS for volatile impurities and HPLC-UV/ELSD for non-volatile residues. Calibrate with spiked standards (e.g., chlorobenzene, fluorophenol).
- Data Interpretation : Impurities >0.1% should be structurally characterized via high-resolution MS/MS and 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?
- Theoretical Framework : The electron-withdrawing Cl and F substituents activate the ethynyl group for [2+2] or [3+2] cycloadditions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict preferential attack at the ethynyl carbon due to partial positive charge localization .
- Experimental Validation : Synthesize cycloadducts with tetrazines or azides and characterize regiochemistry via X-ray crystallography .
Q. How can researchers resolve contradictions in reported reactivity patterns of this compound derivatives across different studies?
- Systematic Approach :
Compare reaction conditions (solvent polarity, catalyst loading, temperature).
Perform kinetic studies to identify rate-determining steps.
Use in situ IR spectroscopy to detect intermediate species.
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing protodehalogenation pathways; mitigate by optimizing Pd catalyst (e.g., switch from Pd(OAc)₂ to XPhos Pd G3) .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for this compound derivatives?
- Hypothesis Testing :
- Structural Variability : Minor differences in substituent placement (e.g., Cl at C2 vs. C4) drastically alter binding affinity to target enzymes.
- Assay Conditions : Viability assays (MTT vs. resazurin) may yield conflicting IC₅₀ values due to differential metabolic interference.
Q. Methodological Tables
Parameter | Optimal Conditions | Validation Technique |
---|---|---|
Reaction Temperature | 60–80°C (Sonogashira coupling) | In-line FTIR monitoring |
Purification Solvent System | Hexane/EtOAc (8:2 v/v) | TLC (Rf = 0.4, UV 254 nm) |
Stability Storage | –20°C, argon atmosphere | Accelerated degradation studies |
Properties
IUPAC Name |
2-chloro-4-ethynyl-1-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPRSQLKFAHAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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